(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine
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Overview
Description
(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) bonded to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine typically involves the condensation of imidazo[1,2-a]pyrimidin-3-amine with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography may be used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine: can undergo various types of chemical reactions, including:
Oxidation: : The imine group can be oxidized to form a nitrile or amide.
Reduction: : The imine group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the imine or nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitriles, amides, and other oxidized derivatives.
Reduction: : Amines and other reduced derivatives.
Substitution: : Substituted imidazo[1,2-a]pyrimidines and related compounds.
Scientific Research Applications
(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine: has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules[_{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a ....
Biology: : Investigated for its potential biological activity, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes[_{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a ....
Mechanism of Action
The mechanism by which (NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine: can be compared with other Schiff bases and imidazo[1,2-a]pyrimidines. Some similar compounds include:
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
(E)-N-(pyridin-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of This compound
Properties
IUPAC Name |
(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-10-5-6-4-9-7-8-2-1-3-11(6)7/h1-5,12H/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKBKWYXNLIPT-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=CN=C2N=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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